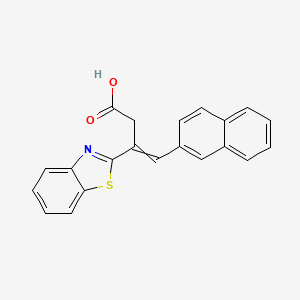![molecular formula C18H14N4O3S B10817099 1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of WAY-312778 involves several steps. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with phenylisothiocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial production methods for WAY-312778 are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.
化学反応の分析
WAY-312778 undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The thiourea group in WAY-312778 can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its effects on cellular pathways.
作用機序
The mechanism of action of WAY-312778 involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, potentially altering their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on cellular lifespan and function are of particular interest .
類似化合物との比較
WAY-312778 can be compared to other similar compounds, such as:
1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea: This compound shares a similar structure and has comparable chemical properties.
Thiourea derivatives: Compounds with similar thiourea groups can exhibit similar reactivity and biological activity.
The uniqueness of WAY-312778 lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it a valuable tool for research in various scientific fields.
特性
分子式 |
C18H14N4O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H14N4O3S/c23-22(24)15-8-4-5-13(11-15)17-10-9-16(25-17)12-19-21-18(26)20-14-6-2-1-3-7-14/h1-12H,(H2,20,21,26)/b19-12- |
InChIキー |
CQAZDAVDFAYGFS-UNOMPAQXSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
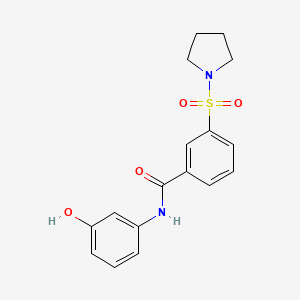
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)
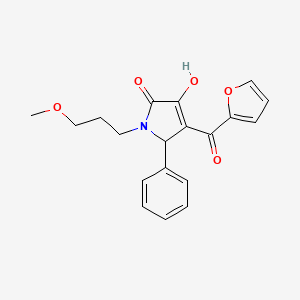

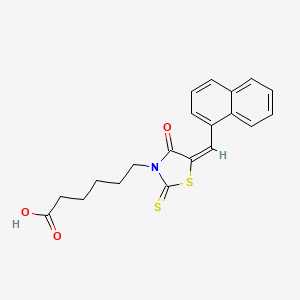
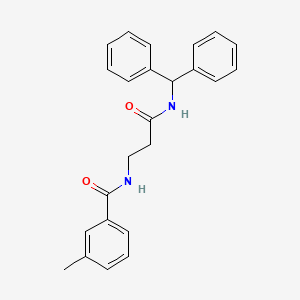
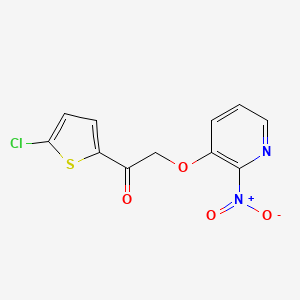
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
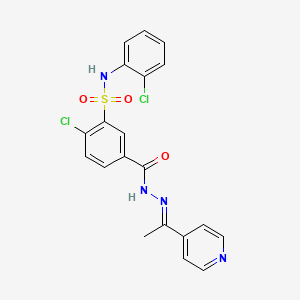
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)

